molecular formula C10H15NO2S B1386089 1-(4-Isopropylphenyl)methanesulfonamide CAS No. 64732-36-1

1-(4-Isopropylphenyl)methanesulfonamide

Cat. No. B1386089
CAS RN: 64732-36-1
M. Wt: 213.3 g/mol
InChI Key: QUHGEDDAENKRCA-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)methanesulfonamide is a chemical compound with the molecular formula C10H15NO2S . It belongs to the class of organic compounds known as sulfonamides, which are organosulfur compounds containing a sulfonyl group (O=S=O) connected to an amine group (−NH2) .


Molecular Structure Analysis

The molecular structure of 1-(4-Isopropylphenyl)methanesulfonamide consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2), with the sulfonyl group further connected to a 4-isopropylphenyl group .


Chemical Reactions Analysis

Sulfonamides, including 1-(4-Isopropylphenyl)methanesulfonamide, are generally unreactive due to the rigidity of the functional group . They can undergo a variety of acid-base reactions. The N-H bond can be deprotonated, and arylsulfonamides can undergo ortho-lithiation .

Scientific Research Applications

Chemoselective N-Acylation Reagents

1-(4-Isopropylphenyl)methanesulfonamide has been studied for its potential in developing chemoselective N-acylation reagents. Specifically, research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides derived from this compound revealed them to be promising candidates due to their excellent chemoselectivity, highlighting their utility in synthetic organic chemistry (Kondo et al., 2000).

Pd-catalyzed N-arylation

The compound has been utilized in the Pd-catalyzed N-arylation of methanesulfonamide, offering a more benign alternative to traditional methods. This methodology circumvents the use of potentially genotoxic reagents and byproducts, making it an attractive approach in the synthesis of complex molecules, as demonstrated in the synthesis of dofetilide (Rosen et al., 2011).

COX-2 Inhibitors

1-(4-Isopropylphenyl)methanesulfonamide derivatives have shown potential as COX-2 inhibitors, a class of drugs that have significant medical importance. The presence of a methanesulfonamide group at specific positions on 1,5-diarylpyrazole can result in potent and selective COX-2 inhibitors, illustrating the compound's relevance in drug development (Singh et al., 2004).

Catalysis in Asymmetric Dihydroxylations

Research has also explored the role of 1-(4-Isopropylphenyl)methanesulfonamide in catalysis, specifically in Sharpless asymmetric dihydroxylations. It is hypothesized to function as a cosolvent, aiding in the transfer of hydroxide ions from the water phase to the organic phase, and as a general acid catalyst, protonating intermediate osmate esters of conjugated aromatic olefins (Junttila & Hormi, 2009).

Structural Studies

The compound has been subject to structural studies, particularly in derivatives like nimesulidetriazole derivatives. These studies explore the molecular geometry, intermolecular interactions, and the nature of hydrogen bonds, shedding light on the compound's structural properties and potential applications in designing new materials or drugs (Dey et al., 2015).

Safety And Hazards

Safety data sheets indicate that methanesulfonamide, a related compound, can cause skin and eye irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective clothing and ensuring good ventilation .

properties

IUPAC Name

(4-propan-2-ylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8(2)10-5-3-9(4-6-10)7-14(11,12)13/h3-6,8H,7H2,1-2H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHGEDDAENKRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655650
Record name 1-[4-(Propan-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isopropylphenyl)methanesulfonamide

CAS RN

64732-36-1
Record name 4-(1-Methylethyl)benzenemethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64732-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Propan-2-yl)phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Bach, T Antonsson, R Bylund… - Journal of medicinal …, 2013 - ACS Publications
Synthesis and structure–activity relationships of ethyl 6-aminonicotinate acyl sulfonamides, which are potent antagonists of the P2Y 12 receptor, are presented. Shifting from 5-…
Number of citations: 56 pubs.acs.org

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